molecular formula C15H10ClF4NO2 B2422068 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide CAS No. 324772-07-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2422068
CAS No.: 324772-07-8
M. Wt: 347.69
InChI Key: VXXIASDMUMABHY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide” are not detailed in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results .

Scientific Research Applications

Chlorogenic Acid: Nutraceutical and Food Additive

Nutraceutical Applications

Chlorogenic acid, a polyphenol with health-promoting properties, is studied for its potential in treating metabolic syndrome through antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These studies highlight the compound's role in preventing and treating disorders associated with metabolic syndrome, offering insights into the mechanism of action and clinical implications (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Food Additive Role

As a food additive, chlorogenic acid demonstrates antimicrobial activity against a range of organisms, showcasing its potential for natural food preservation. Its antioxidant properties are particularly effective against lipid oxidation, helping protect bioactive compounds in food and exhibiting prebiotic activity, which marks its significance in the development of dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Environmental and Analytical Research

Environmental Fate of Emerging Pollutants

Research on the environmental occurrence and fate of chiral emerging pollutants, including fluoroalkylated compounds, focuses on their analytical chemistry, environmental presence, and fate. This encompasses their differential toxicological effects and their role as tracers of biochemical processes in the environment, contributing to our understanding of the environmental impact of these chemicals (Wong, 2006).

Aqueous Fluoroalkylation Reactions

Advances in aqueous fluoroalkylation highlight the environmental-friendly incorporation of fluorinated groups into molecules, an area of significant interest due to the unique properties these groups confer on pharmaceuticals, agrochemicals, and materials. This review underscores the development of green chemistry approaches for fluoroalkylation, emphasizing the role of water as a solvent or reactant in these reactions (Hai‐Xia Song et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withThymidylate synthase , an enzyme that plays a crucial role in DNA synthesis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound does indeed inhibit Thymidylate synthase, it could potentially lead to disruption of DNA synthesis , affecting cell proliferation and growth .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

Future Directions

The future directions or potential applications of this compound are not specified in the search results .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF4NO2/c16-10-6-5-9(15(18,19)20)7-12(10)21-14(22)8-23-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXIASDMUMABHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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